5,7-Dibromo-2,3-dihydrobenzofuran
Overview
Description
Synthesis Analysis
The synthesis of 5,7-Dibromo-2,3-dihydrobenzofuran and its analogs typically involves sequential C-H functionalization reactions. For instance, an enantioselective synthesis was achieved through a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization, further diversified via palladium-catalyzed intermolecular Heck-type sp2 C-H functionalization (Hengbin Wang et al., 2013). Another study demonstrated the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids through an electrochemical sequential aryl radical cyclization-carboxylation of 2-allyloxybromobenzenes (H. Senboku et al., 2011).
Molecular Structure Analysis
Molecular structure and optical properties of 5,7-Dibromo-2,3-dihydrobenzofuran derivatives have been explored, revealing insights into their electronic and spatial configurations. X-ray crystallography and spectroscopic methods such as IR, NMR, and UV-Vis have been pivotal in determining the structures and understanding the substituent effects on the core structure (Zhen-Ju Jiang et al., 2012).
Chemical Reactions and Properties
5,7-Dibromo-2,3-dihydrobenzofuran participates in various chemical reactions, including regioselective C-C bond formation reactions, which serve as a gateway to synthesize multiply substituted benzofurans. Techniques such as Pd-catalyzed Sonogashira and Negishi cross-coupling have been employed, showing perfect regioselectivity and high yields (T. Bach et al., 2003).
Scientific Research Applications
Kinetic Study of Base-Induced Anti and Syn Eliminations : This study examines the reactions of compounds like 5,7-Dibromo-2,3-dihydrobenzofuran in different base-solvent systems. It focuses on the anti and syn elimination processes in these compounds, which are key to understanding their behavior in various chemical environments (Baciocchi, Sebastiani, & Ruzziconi, 1979).
Biocatalytic Strategy for Synthesis of 2,3-Dihydrobenzofuran-Based Scaffolds : This paper reports a biocatalytic strategy for constructing stereochemically rich 2,3-dihydrobenzofurans. It has implications for developing efficient, enantioselective synthetic methods for these compounds, which are key pharmacophores in many bioactive molecules (Vargas, Khade, Zhang, & Fasan, 2019).
Electrochemical Synthesis of 2,3-Dihydrobenzofuran-3-ylacetic Acids : This study presents a novel electrochemical method for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, demonstrating the potential for electrochemical approaches in synthesizing compounds related to 5,7-Dibromo-2,3-dihydrobenzofuran (Senboku, Michinishi, & Hara, 2011).
Dihydrobenzofuran Analogues of Hallucinogenic Phenethylamines : This research explores the synthesis and evaluation of 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines. It provides insights into the pharmacological properties of these compounds, which could be relevant for understanding the applications of similar structures like 5,7-Dibromo-2,3-dihydrobenzofuran (Nichols et al., 1991).
Synthesis of Natural Products Containing 2,3-Dihydrobenzofuran Skeleton : This review covers the synthesis of natural products containing the 2,3-dihydrobenzofuran skeleton, providing comprehensive insights into the synthetic strategies employed for such compounds (Chen, Pitchakuntla, & Jia, 2019).
Future Directions
Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications as drugs . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery . Therefore, future research may focus on the development of new therapeutic agents based on the benzofuran scaffold.
properties
IUPAC Name |
5,7-dibromo-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQJUJHJJZMVNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381284 | |
Record name | 5,7-Dibromo-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromo-2,3-dihydrobenzofuran | |
CAS RN |
123266-59-1 | |
Record name | 5,7-Dibromo-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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